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Compound of Interest

Compound Name: Methylethanediamide

CAS No.: 22509-04-2

Cat. No.: B12917134 Get Quote

Executive Summary
N,N'-Dimethyloxamide (DMEA) is a symmetric diamide (

) that serves as a fundamental building block in supramolecular chemistry, coordination
chemistry, and polymer science. Distinguished by its rigid planarity and dual hydrogen-bonding
capability, DMEA is primarily utilized as a bridging ligand in molecular magnetism and a robust
synthons in crystal engineering.

This guide details the specific protocols for synthesizing DMEA-based metal complexes and

utilizing the molecule as a hydrogen-bonding scaffold. It is designed for researchers in

materials science and drug development focusing on solid-state forms (co-crystals).

Chemical Profile & Structural Significance[1][2][3][4]
[5][6][7]
DMEA is the simplest dialkyl derivative of oxamide. Its utility stems from its trans-planar

conformation, which maximizes intermolecular hydrogen bonding.
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Property Specification Significance in Application

CAS Number 615-35-0
Unique identifier for

procurement.

Formula
Symmetric core allowing

bidentate coordination.

Melting Point 214–217 °C

Indicates high lattice energy

due to strong H-bonding

networks.

Solubility
Soluble in EtOH,

(hot)

Facilitates solvothermal

synthesis and crystallization.

Geometry Trans-planar
Essential for forming linear

"tapes" in crystal lattices.

Application I: Crystal Engineering & Supramolecular
Tapes
Mechanistic Insight
In the solid state, DMEA molecules self-assemble into 1D linear tapes via N-H···O hydrogen

bonds. This "tape" motif is a robust supramolecular synthon (

graph set), making DMEA an excellent co-former for pharmaceutical co-crystallization studies.
By introducing DMEA, researchers can stabilize volatile or unstable drug compounds through
these predictable H-bond networks.

Visualization: Supramolecular Assembly Workflow
The following diagram illustrates the hierarchical assembly from monomer to crystalline tape.
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Interaction Types
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Caption: Hierarchical assembly of N,N'-dimethyloxamide from monomer to 3D lattice via robust

hydrogen-bonding synthons.

Protocol: Solvent-Assisted Grinding (SAG) for Co-
Crystals
Objective: To screen for co-crystals using DMEA as a co-former with a target API (Active

Pharmaceutical Ingredient).

Stoichiometry: Weigh equimolar amounts (1:1) of DMEA and the target API (e.g., a

carboxylic acid derivative).

Grinding: Place the mixture in a stainless steel grinding jar with two 7mm stainless steel

balls.

Solvent Addition: Add 10–20

of methanol or ethanol (solvent drop).

Processing: Grind at 30 Hz for 20 minutes using a ball mill.

Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks

distinct from starting materials indicate a new phase (co-crystal).
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Application II: Molecular Magnetism (Precursor
Protocol)
Mechanistic Insight
DMEA is the parent precursor for the "oxamido" bridging ligand family. When deprotonated, the

oxamido moiety (

) bridges two metal ions (e.g.,

). This bridge is famous in inorganic chemistry for mediating strong antiferromagnetic coupling (

) due to the efficient overlap between the magnetic orbitals of the copper ions and the orbital of
the oxamido bridge.

Visualization: Coordination Mechanism
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Caption: Synthetic pathway converting neutral DMEA into a magnetically active bridging ligand.

Protocol: Synthesis of Oxamido-Bridged Copper(II)
Complex
Note: This protocol describes the formation of a generic

complex.

Reagents:
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N,N'-Dimethyloxamide (DMEA): 1.0 mmol

Copper(II) Perchlorate Hexahydrate: 2.0 mmol

Terminal Ligand (e.g., bipyridine or PMDTA): 2.0 mmol

NaOH: 2.0 mmol

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

Ligand Activation: Dissolve 1.0 mmol of DMEA in 20 mL of hot water. Add 2.0 mmol of NaOH

to deprotonate the amide nitrogens. The solution should clarify.

Metal Addition: In a separate beaker, dissolve 2.0 mmol of

and 2.0 mmol of the terminal ligand (e.g., 2,2'-bipyridine) in 20 mL methanol.

Mixing: Slowly add the copper solution to the oxamide solution with stirring. A color change

(typically to deep blue/green) indicates complexation.

Crystallization: Filter any immediate precipitate. Allow the filtrate to stand at room

temperature for slow evaporation.

Harvesting: X-ray quality crystals typically form within 3–5 days.

Validation: Measure magnetic susceptibility (

vs

). A decrease in

with lowering temperature confirms antiferromagnetic coupling mediated by the oxamide
bridge.

Application III: Polymer Science (Hard Segment
Model)
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DMEA is used as a model compound to study the hard segments of polyoxamides and

segmented polyurethanes. Its high melting point (

) relative to its molecular weight illustrates the power of the oxamide H-bonding density.

Comparative Thermal Data
The table below highlights why DMEA is an effective model for high-temperature polymer

segments compared to standard amides.

Compound
Molecular
Weight ( g/mol
)

Melting Point
(°C)

H-Bond
Donors

Application
Relevance

N,N'-

Dimethyloxamide
116.12 217 2

High-temp

polymer model

N,N'-

Dimethyladipami

de

172.23 185 2 Nylon-6,6 model

N,N-

Dimethylacetami

de

87.12 -20 0
Solvent (No H-

bond donor)

Interpretation: Despite having a lower molecular weight than the adipamide derivative, DMEA

has a significantly higher melting point (+32°C). This validates the "oxamide effect"—the rigid,

planar geometry facilitates a tighter H-bond network, increasing thermal stability.

Safety & Handling
Hazards: DMEA is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

PPE: Wear nitrile gloves and safety goggles. Handle fine powder in a fume hood to avoid

inhalation.

Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture

absorption, which can interfere with stoichiometric weighing for co-crystals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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